4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13771862
InChI: InChI=1S/C8H3BrF3NO/c9-5-2-1-4(3-13)7(14)6(5)8(10,11)12/h1-2,14H
SMILES: C1=CC(=C(C(=C1C#N)O)C(F)(F)F)Br
Molecular Formula: C8H3BrF3NO
Molecular Weight: 266.01 g/mol

4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile

CAS No.:

Cat. No.: VC13771862

Molecular Formula: C8H3BrF3NO

Molecular Weight: 266.01 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile -

Specification

Molecular Formula C8H3BrF3NO
Molecular Weight 266.01 g/mol
IUPAC Name 4-bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C8H3BrF3NO/c9-5-2-1-4(3-13)7(14)6(5)8(10,11)12/h1-2,14H
Standard InChI Key KWBFIXQUTLKHHT-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1C#N)O)C(F)(F)F)Br
Canonical SMILES C1=CC(=C(C(=C1C#N)O)C(F)(F)F)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a benzene ring substituted at the 2-, 3-, and 4-positions with hydroxyl (-OH), trifluoromethyl (-CF₃), and bromine (-Br) groups, respectively, while the nitrile (-CN) occupies the 1-position (Figure 1). This arrangement creates a sterically and electronically diverse framework:

  • Bromine: A heavy halogen atom that enhances electrophilic substitution reactivity.

  • Trifluoromethyl: A strong electron-withdrawing group that increases the ring’s electrophilicity and lipophilicity.

  • Hydroxyl: A polar group capable of hydrogen bonding and metal coordination.

  • Nitrile: A functional group that facilitates nucleophilic additions and cyclization reactions.

Table 1: Key Structural Features and Comparisons with Analogues

Compound NameMolecular FormulaKey Functional GroupsApplications
4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrileC₈H₃BrF₃NO-Br, -OH, -CF₃, -CNPharmaceutical intermediates
4-Hydroxy-2-(trifluoromethyl)benzonitrileC₈H₄F₃NO-OH, -CF₃, -CNMaterial science
5-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrileC₈H₃BrF₃NO-Br (5-position), -OH, -CF₃, -CNEnzyme inhibition studies

The positional isomerism of bromine significantly alters reactivity. For instance, 4-bromo substitution directs electrophilic attacks to the ortho and para positions relative to the nitrile group, whereas 5-bromo analogues exhibit distinct regioselectivity .

Spectroscopic Properties

  • IR Spectroscopy: Peaks at ~2250 cm⁻¹ (C≡N stretch), 3300 cm⁻¹ (-OH stretch), and 1100–1200 cm⁻¹ (C-F stretches).

  • NMR:

    • ¹H NMR: Aromatic protons appear as doublets (δ 7.5–8.2 ppm), with the hydroxyl proton as a broad singlet (δ 5.5–6.0 ppm) .

    • ¹³C NMR: Nitrile carbon at ~115 ppm, CF₃ carbon at ~125 ppm (quartet, J = 280 Hz) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step reactions starting from 3-methylphenol, as outlined in Patent CN109053443A :

  • Esterification: 3-Methylphenol reacts with acetic anhydride to form 3-methylphenyl acetate.

  • Chlorination: Treatment with sulfonic acid chloride introduces chloromethyl groups.

  • Hydrolysis: Reaction with methenamine and acid yields 3-hydroxybenzaldehyde.

  • Bromination: Electrophilic bromination using Br₂ in CH₂Cl₂ at 0°C introduces the bromine atom.

  • Condensation: Reaction with 4-fluorobenzonitrile in dimethylacetamide forms the final product .

Table 2: Optimized Reaction Conditions for Key Steps

StepReagents/ConditionsYieldPurity
BrominationBr₂, CH₂Cl₂, 0°C, N₂ atmosphere85%≥98%
Condensation4-Fluorobenzonitrile, K₂CO₃, 60–70°C, 2 hrs78%≥99%

Challenges and Optimization

  • Bromination Selectivity: Excess bromine or elevated temperatures lead to di-brominated byproducts. Controlled addition at low temperatures mitigates this .

  • Purity Enhancement: Recrystallization from toluene or isopropanol removes residual impurities .

Chemical Reactivity and Applications

Reactivity Profile

  • Nucleophilic Substitution: The bromine atom is susceptible to displacement by amines, alkoxides, or thiols.

  • Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions .

  • Metal Coordination: The hydroxyl and nitrile groups enable chelation with transition metals, useful in catalysis.

Pharmaceutical Applications

  • Enzyme Inhibition: Analogues with similar trifluoromethyl-substituted benzonitriles show inhibitory activity against HIV integrase and cytochrome P450 enzymes .

  • Drug Intermediate: Serves as a precursor for antitumor and antiviral agents, leveraging its ability to stabilize metabolic intermediates .

Material Science

  • Liquid Crystals: The trifluoromethyl group enhances thermal stability and dielectric anisotropy in display technologies.

  • Polymer Additives: Improves UV resistance and flame retardancy in polyesters and epoxies.

ParameterValue
Occupational Exposure Limit≤0.01 mg/m³
Recommended Ventilation4–10 m/s at extraction points

Future Research Directions

  • Biological Screening: Evaluate efficacy against emerging viral targets (e.g., SARS-CoV-2 proteases).

  • Green Synthesis: Develop solvent-free or catalytic methods to reduce waste.

  • Structure-Activity Relationships: Systematic modification of substituents to optimize pharmacokinetics .

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